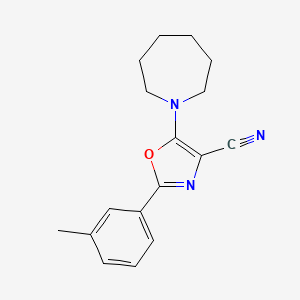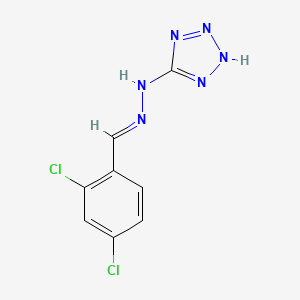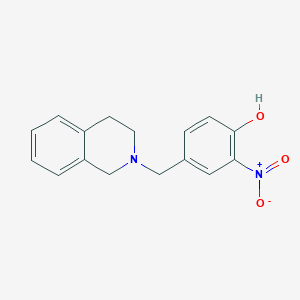
N-(2-fluorophenyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .作用機序
Target of Action
The primary target of N-(2-fluorophenyl)pyrrolidine-1-carbothioamide is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
N-(2-fluorophenyl)pyrrolidine-1-carbothioamide acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on acetylcholinesterase affects the cholinergic pathway , which is involved in cognitive function . By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound can potentially ameliorate cognitive decline .
Result of Action
The inhibition of acetylcholinesterase by N-(2-fluorophenyl)pyrrolidine-1-carbothioamide leads to an increase in acetylcholine levels, which can enhance cognitive function . The compound has shown promising effects in alleviating cognitive decline induced by scopolamine, a drug that induces temporary amnesia .
実験室実験の利点と制限
One of the main advantages of using N-(2-fluorophenyl)-1-pyrrolidinecarbothioamide in lab experiments is its high potency and selectivity for various molecular targets. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on N-(2-fluorophenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of interest is the exploration of this compound's potential therapeutic applications in other fields such as pain management and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in humans.
合成法
The synthesis of N-(2-fluorophenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-Fluorobenzaldehyde with pyrrolidine-1-carbothioamide in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-(2-fluorophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA-A receptors, which has implications for the treatment of anxiety and other neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Safety and Hazards
特性
IUPAC Name |
N-(2-fluorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRVCQPHFMQUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

amino]methyl}phenol](/img/structure/B5805331.png)


![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)